4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide
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Overview
Description
4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic organic compound characterized by the presence of an acetylamino group, a fluoro group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multiple steps. One common route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then acetylated using acetic anhydride to form 4-fluoro-3-nitroacetanilide. Finally, the acetanilide derivative undergoes a coupling reaction with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide.
Hydrolysis: Acidic or basic conditions.
Major Products
Reduction: 4-(acetylamino)-N-(4-fluoro-3-aminophenyl)benzamide.
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-amino-N-(4-fluoro-3-nitrophenyl)benzamide.
Scientific Research Applications
4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of novel materials with specific properties.
Bioconjugation: Employed in the immobilization of biomolecules for biochemical assays.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and fluoro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-nitroaniline
- 4-fluoro-3-nitroacetanilide
- 4-(acetylamino)-N-(4-fluoro-3-aminophenyl)benzamide
Uniqueness
4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-acetamido-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4/c1-9(20)17-11-4-2-10(3-5-11)15(21)18-12-6-7-13(16)14(8-12)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXALZBABSPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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